molecular formula C12H15N2O+ B220791 5-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium

5-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium

Cat. No.: B220791
M. Wt: 203.26 g/mol
InChI Key: YAMHOTQENCUSNQ-UHFFFAOYSA-N
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Description

5-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium typically involves the cyclization of amido-nitriles or other suitable precursors under specific reaction conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification and isolation of the final product are crucial steps in ensuring the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

5-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 5-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted imidazoles, such as:

Uniqueness

The presence of the hydroxy(phenyl)methyl group can enhance its reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H15N2O+

Molecular Weight

203.26 g/mol

IUPAC Name

(1,3-dimethylimidazol-1-ium-4-yl)-phenylmethanol

InChI

InChI=1S/C12H15N2O/c1-13-8-11(14(2)9-13)12(15)10-6-4-3-5-7-10/h3-9,12,15H,1-2H3/q+1

InChI Key

YAMHOTQENCUSNQ-UHFFFAOYSA-N

SMILES

CN1C=[N+](C=C1C(C2=CC=CC=C2)O)C

Canonical SMILES

CN1C=[N+](C=C1C(C2=CC=CC=C2)O)C

Origin of Product

United States

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